3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 3-methylbenzamide moiety and a 3-methylphenyl substituent. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications .
Propriétés
IUPAC Name |
3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)15(21)18-17-20-19-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMPXBUULGMJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3-methylbenzoic acid with m-tolylhydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. The final step involves the acylation of the oxadiazole with 3-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to improve efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key analogs and their properties are summarized below:
*Inferred based on structural analysis.
Key Observations :
- Substituent Effects : The 3-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfamoyl (LMM5, LMM11) or chlorophenyl (5a). This may improve membrane permeability but reduce solubility .
- Melting Points : Oxadiazoles with bulkier substituents (e.g., 5a with chlorophenyl) exhibit higher melting points (184°C) due to stronger intermolecular interactions, suggesting the target compound may have a moderate melting point .
Antifungal Activity
Compounds LMM5 and LMM11 demonstrated potent antifungal activity against Candida albicans (MIC: 50–100 µg/mL) by inhibiting thioredoxin reductase, a critical enzyme in oxidative stress response . The target compound’s 3-methyl groups may similarly enhance interactions with hydrophobic enzyme pockets, though efficacy would depend on substituent positioning.
Enzyme Inhibition
- HDAC Inhibition: Oxadiazoles with amino acid side chains (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide) showed IC₅₀ values <10 µM against histone deacetylases (HDACs), critical in cancer progression . The target compound’s benzamide group may mimic HDAC substrate binding.
- GSK-3β Binding: N-(((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide (Compound 3, ) formed stable hydrogen bonds with GSK-3β (a kinase implicated in Alzheimer’s disease), suggesting the target compound’s methyl groups could modulate binding affinity .
Computational and Drug-Likeness Studies
- Molecular Docking : Analogs like Compound 3 () achieved stable binding with GSK-3β via hydrogen bonds (2.85–2.99 Å), suggesting the target compound’s oxadiazole nitrogen and benzamide carbonyl could engage similar interactions .
- Lipinski’s Rule : The target compound’s molecular weight (293.32 g/mol) and inferred log P (~3.5) align with Lipinski criteria, predicting favorable oral bioavailability. In contrast, bulkier analogs like LMM5 (MW: 492.55) may face absorption challenges .
Activité Biologique
3-Methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations show that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against human leukemia and breast cancer cell lines. Specifically:
- Cytotoxic Activity : Some derivatives have shown IC50 values as low as 0.65 µM against MCF-7 breast cancer cells and 2.41 µM against HeLa cells .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .
Antimicrobial Activity
The biological activity of 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide also extends to antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities. For example:
- Bacterial Inhibition : Certain oxadiazole compounds have been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing promising results .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, oxadiazole derivatives are being investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators such as cytokines and prostaglandins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of specific functional groups in 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide influences its efficacy:
| Functional Group | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity and cellular uptake |
| Oxadiazole ring | Critical for anticancer activity |
| Benzamide moiety | Contributes to overall stability |
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various oxadiazole derivatives, researchers found that compounds with a similar structure to 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited significant growth inhibition in leukemia cell lines (K562) with IC50 values ranging from 0.5 µM to 1.5 µM .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli reported that several compounds showed MIC values below 100 µg/mL, indicating strong antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
